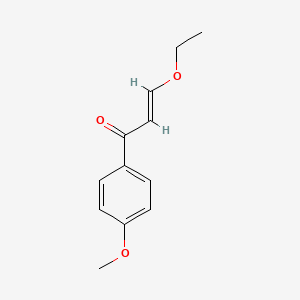
2-(2-Chlorothiophen-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorothiophen-3-yl)ethanamine is an organic compound with the molecular formula C6H8ClNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorothiophen-3-yl)ethanamine typically involves the chlorination of thiophene derivatives followed by amination. One common method is the chlorination of 3-thiopheneethanol to form 2-(2-chlorothiophen-3-yl)ethanol, which is then converted to the corresponding amine through a reductive amination process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and amination reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
化学反応の分析
Types of Reactions
2-(2-Chlorothiophen-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chlorinated thiophene ring to a fully saturated thiophane ring.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiophane derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(2-Chlorothiophen-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
作用機序
The mechanism of action of 2-(2-Chlorothiophen-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
- 2-(2-Bromothiophen-3-yl)ethanamine
- 2-(2-Iodothiophen-3-yl)ethanamine
- 2-(2-Fluorothiophen-3-yl)ethanamine
Comparison
Compared to its halogenated analogs, 2-(2-Chlorothiophen-3-yl)ethanamine is unique due to its specific reactivity and stability. The chlorine atom provides a balance between reactivity and steric hindrance, making it suitable for various synthetic applications.
特性
分子式 |
C6H8ClNS |
|---|---|
分子量 |
161.65 g/mol |
IUPAC名 |
2-(2-chlorothiophen-3-yl)ethanamine |
InChI |
InChI=1S/C6H8ClNS/c7-6-5(1-3-8)2-4-9-6/h2,4H,1,3,8H2 |
InChIキー |
XMXPGBVBKJSPTQ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1CCN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Ethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B13525884.png)






